5-chloro-3-iodothiophene-2-carboxylic acid
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Overview
Description
5-Chloro-3-iodothiophene-2-carboxylic acid is a heterocyclic compound containing both chlorine and iodine atoms attached to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-iodothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives. One common method includes the iodination of 5-chlorothiophene-2-carboxylic acid using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often require an inert atmosphere and specific solvents to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using suitable reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Thiophene alcohols and aldehydes.
Scientific Research Applications
5-Chloro-3-iodothiophene-2-carboxylic acid is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As a precursor for the synthesis of potential therapeutic agents.
Industry: In the production of advanced materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-chloro-3-iodothiophene-2-carboxylic acid involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The exact pathways and targets can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorothiophene-2-carboxylic acid
- 3-Iodothiophene-2-carboxylic acid
- 5-Bromo-3-iodothiophene-2-carboxylic acid
Uniqueness
5-Chloro-3-iodothiophene-2-carboxylic acid is unique due to the presence of both chlorine and iodine atoms on the thiophene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This dual halogenation makes it a versatile intermediate for the synthesis of various functionalized thiophene derivatives .
Properties
CAS No. |
2241240-09-3 |
---|---|
Molecular Formula |
C5H2ClIO2S |
Molecular Weight |
288.5 |
Purity |
95 |
Origin of Product |
United States |
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